molecular formula C24H26N4O3S B2906056 N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1112430-78-0

N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2906056
CAS No.: 1112430-78-0
M. Wt: 450.56
InChI Key: AUDINIIOAAOQCS-UHFFFAOYSA-N
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Description

N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea typically involves the condensation of 1-methyl-1H-benzimidazole with an appropriate phenylurea derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of nitro groups will produce amines.

Scientific Research Applications

N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea is unique due to its specific combination of the benzimidazole and phenylurea moieties, which confer distinct pharmacological properties. This combination allows for targeted interactions with specific molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-ethyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-5-27(16-10-8-7-9-11-16)20(29)15-32-24-25-21-18-14-17(31-4)12-13-19(18)26(3)22(21)23(30)28(24)6-2/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDINIIOAAOQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N(CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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